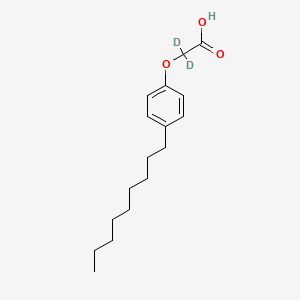

2-(4-Nonylphenoxy)acetic acid-d2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H26O3 |

|---|---|

Molekulargewicht |

280.4 g/mol |

IUPAC-Name |

2,2-dideuterio-2-(4-nonylphenoxy)acetic acid |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)20-14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)/i14D2 |

InChI-Schlüssel |

NISAHDHKGPWBEM-FNHLFAINSA-N |

Isomerische SMILES |

[2H]C([2H])(C(=O)O)OC1=CC=C(C=C1)CCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Nonylphenoxy)acetic acid-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Nonylphenoxy)acetic acid-d2, a deuterated internal standard crucial for the accurate quantification of its non-deuterated counterpart, 2-(4-Nonylphenoxy)acetic acid. The parent compound is a known metabolite of the endocrine disruptor 4-nonylphenol (B119669) and is of significant interest in environmental and toxicological research. This document details the chemical properties, synthesis, and analytical methodologies for this compound. It also explores the toxicological profile and endocrine-disrupting mechanisms of 2-(4-Nonylphenoxy)acetic acid, providing valuable context for its analysis. The guide includes detailed experimental protocols, data tables for easy reference, and visualizations of key pathways and workflows to support researchers in their study of this compound.

Chemical Identity and Properties

This compound is the deuterium-labeled form of 2-(4-Nonylphenoxy)acetic acid, where two hydrogen atoms on the acetic acid moiety have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| CAS Number | 1219798-75-0 | N/A |

| Molecular Formula | C₁₇H₂₄D₂O₃ | N/A |

| Molecular Weight | 280.40 g/mol | N/A |

| Appearance | Solid or liquid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage | Store in a sealed, air-resistant place | [1] |

Table 2: Properties of Non-Deuterated 2-(4-Nonylphenoxy)acetic acid

| Property | Value | Reference |

| CAS Number | 3115-49-9 | [2] |

| Molecular Formula | C₁₇H₂₆O₃ | [2] |

| Molecular Weight | 278.39 g/mol | [2] |

| Density | 1.017 g/cm³ | [3] |

| pKa | 3.1 at 25 °C | [4] |

| log Kow | 5.8 (predicted for undissociated form), 3.6 at pH 5 | [4] |

Synthesis

Synthesis of 2-(4-Nonylphenoxy)acetic acid

The synthesis of the non-deuterated parent compound, 2-(4-Nonylphenoxy)acetic acid, is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Scheme:

Caption: Williamson Ether Synthesis of 2-(4-Nonylphenoxy)acetic acid.

Experimental Protocol: Williamson Ether Synthesis of 2-(4-Nonylphenoxy)acetic acid (General Procedure)

-

Deprotonation of 4-Nonylphenol: 4-Nonylphenol is dissolved in a suitable solvent, and a strong base, such as sodium hydroxide, is added to deprotonate the phenolic hydroxyl group, forming the 4-nonylphenoxide ion.

-

Nucleophilic Substitution: Chloroacetic acid is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid and displacing the chloride ion.

-

Workup: The reaction mixture is typically acidified to protonate the carboxylic acid. The product is then extracted with an organic solvent and purified, often by recrystallization.

Deuteration of 2-(4-Nonylphenoxy)acetic acid

The introduction of deuterium at the alpha-position of the carboxylic acid can be achieved through various methods, often involving base-catalyzed exchange with a deuterium source like D₂O.

Analytical Methods

This compound is primarily used as an internal standard in quantitative analysis by mass spectrometry.

Sample Preparation

Proper sample preparation is crucial for accurate analysis. The choice of method depends on the sample matrix.

General Workflow for Sample Preparation:

Caption: General sample preparation workflow for analysis.

Experimental Protocol: Sample Preparation for Water Samples (General)

-

Collect the water sample in a clean container.

-

Add a known amount of this compound internal standard solution to the sample.

-

Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) using an appropriate cartridge.

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis or in a suitable solvent for GC-MS derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of 2-(4-Nonylphenoxy)acetic acid.

Table 3: Typical LC-MS/MS Parameters

| Parameter | Typical Value |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), negative mode |

| MS/MS Transitions | Analyte-specific precursor-to-product ion transitions |

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is typically required to increase the volatility and thermal stability of the carboxylic acid.

Experimental Protocol: Derivatization for GC-MS Analysis (General)

-

To the dried sample extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture (e.g., at 60-75°C) for a specified time to ensure complete derivatization.

-

Inject an aliquot of the derivatized sample into the GC-MS.

Toxicology and Biological Activity of 2-(4-Nonylphenoxy)acetic acid

The toxicological profile of the non-deuterated form provides essential context for its analysis.

Table 4: Summary of Toxicological Data for 2-(4-Nonylphenoxy)acetic acid

| Endpoint | Result | Reference |

| Acute Oral Toxicity (LD₅₀, rat) | 1674 mg/kg bw | [4] |

| Skin Corrosion/Irritation | Corrosive | [4] |

| Serious Eye Damage/Irritation | Causes serious eye damage | [4] |

| Skin Sensitization | May cause an allergic skin reaction | [4] |

| Genotoxicity | Not expected to be genotoxic | [4] |

| Endocrine Activity | Weak estrogenic and anti-androgenic activity | [4] |

Endocrine Disruption

2-(4-Nonylphenoxy)acetic acid is a metabolite of 4-nonylphenol, a well-known endocrine-disrupting chemical.[3] It has been shown to interact with nuclear hormone receptors, potentially leading to adverse health effects.

Estrogen Receptor Signaling Pathway:

2-(4-Nonylphenoxy)acetic acid can act as a weak agonist for the estrogen receptor (ER), particularly ERα.[5] This interaction can initiate a signaling cascade that promotes cell proliferation, which is a concern for hormone-dependent cancers like breast cancer.[5]

Caption: Estrogen Receptor Signaling Pathway Activation.

Androgen Receptor Signaling Pathway:

In addition to its estrogenic effects, 2-(4-Nonylphenoxy)acetic acid has demonstrated anti-androgenic properties in vitro.[4] It can interfere with the normal functioning of the androgen receptor (AR), which is crucial for male reproductive development and function.

Caption: Androgen Receptor Signaling Pathway Antagonism.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of its non-deuterated analog in various matrices. A thorough understanding of its chemical properties, synthesis, and analytical behavior, as well as the toxicological significance of the parent compound, is essential for researchers in the fields of environmental science, toxicology, and drug development. This guide provides a foundational resource to support such research endeavors.

References

- 1. 2-(4-Nonylphenoxy)acetic acid 3115-49-9, CasNo.3115-49-9 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 2. scbt.com [scbt.com]

- 3. biosynth.com [biosynth.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Integrative network toxicology and molecular docking reveal 4-Nonylphenol’s multifaceted mechanisms in breast cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Nonylphenoxy)acetic acid-d2 chemical properties

An In-depth Technical Guide to 2-(4-Nonylphenoxy)acetic acid-d2

This technical guide provides a comprehensive overview of the chemical properties, applications, and structural information for this compound, a deuterated analog of the environmental contaminant and industrial chemical, 4-nonylphenoxyacetic acid. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled compounds.

Chemical and Physical Properties

This compound is the deuterium-labeled form of 2-(4-Nonylphenoxy)acetic acid.[1] The incorporation of stable heavy isotopes like deuterium (B1214612) is a common practice in drug development and analytical chemistry, primarily for use as tracers for quantification.[1] Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a compound.[1]

The physical and chemical properties of the deuterated compound and its non-deuterated parent are summarized below for comparison. The deuterium atoms in the "-d2" variant are located on the alpha-carbon of the acetic acid moiety.[2]

| Property | This compound | 2-(4-Nonylphenoxy)acetic acid (Non-deuterated) |

| CAS Number | 1219798-75-0[1][2] | 3115-49-9[3][4][5] |

| Molecular Formula | C₁₇H₂₄D₂O₃[1] | C₁₇H₂₆O₃[3][4][6] |

| Molecular Weight | 280.40 g/mol [1][2] | 278.39 g/mol [3][4][7] |

| Accurate Mass | 280.2007 Da[2] | 278.1882 Da[3][8] |

| Physical Form | Solid Powder[1] | Liquid[9][10] |

| Melting Point | Not specified | <25 °C[9][10] |

| Boiling Point | Not specified | 406.8 ± 20.0 °C at 760 mmHg[3][9][10] |

| Density | Not specified | 1.0 ± 0.1 g/cm³[3][7] |

| Water Solubility | Not specified | 0.04 mg/L[9] |

| pKa | Not specified | 3.1 at 25 °C[9] |

| log Kow (Octanol-Water Partition Coefficient) | Not specified | 5.8 (undissociated form), 3.6 (at pH 5)[9] |

| IUPAC Name | 2,2-dideuterio-2-(4-nonylphenoxy)acetic acid[2] | 2-(4-nonylphenoxy)acetic acid[5] |

Structure and Visualization

The chemical structure of this compound is depicted below, highlighting the positions of the two deuterium atoms on the carboxylic acid chain.

Caption: Chemical structure of this compound.

Experimental Protocols and Applications

3.1. Primary Application: Isotope Dilution Mass Spectrometry

This compound is primarily utilized as an internal standard in analytical methods, particularly for isotope dilution mass spectrometry (IDMS). Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished by a mass spectrometer.

General Experimental Workflow:

-

Sample Preparation: A known quantity of this compound is spiked into an environmental or biological sample (e.g., water, soil, plasma) that is being tested for the presence of the non-deuterated 2-(4-nonylphenoxy)acetic acid.

-

Extraction: The analyte of interest and the deuterated internal standard are co-extracted from the sample matrix using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Analysis: The extract is analyzed using a chromatographic method coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantification: The ratio of the signal from the native analyte to the signal from the deuterated internal standard is measured. Since the internal standard was added in a known amount and experiences the same sample processing losses as the native analyte, this ratio allows for highly accurate and precise quantification of the target compound.

Caption: General workflow for using a deuterated internal standard.

3.2. Synthesis Outline

While specific synthesis protocols for this compound are proprietary, phenoxyacetic acids are generally synthesized via the Williamson ether synthesis.

-

Deprotonation: 4-Nonylphenol is treated with a base (e.g., sodium hydroxide) to form the corresponding sodium phenoxide.

-

Nucleophilic Substitution: The phenoxide then acts as a nucleophile, attacking a deuterated haloacetic acid ester (e.g., ethyl bromoacetate-d2).

-

Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final this compound product.

Safety and Handling

The non-deuterated parent compound, 2-(4-nonylphenoxy)acetic acid, is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[9][11] It is also considered very toxic to aquatic life with long-lasting effects.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling the deuterated analog.

Storage Recommendations:

-

Powder: Store at -20°C for up to 3 years.[1]

-

In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. (4-n-Nonylphenoxy)acetic-Alpha,Alpha-d2 Acid [lgcstandards.com]

- 3. (4-Nonylphenoxy)acetic acid | CAS#:3115-49-9 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. (p-Nonylphenoxy)acetic acid | C17H26O3 | CID 18380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(4-Nonylphenoxy)acetic acid | CAS: 3115-49-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 2-(4-Nonylphenoxy)acetic acid | 3115-49-9 | FN70496 [biosynth.com]

- 8. 4-Nonylphenoxyacetic Acid | LGC Standards [lgcstandards.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. echemi.com [echemi.com]

- 11. biosynth.com [biosynth.com]

In-Depth Technical Guide: 2-(4-Nonylphenoxy)acetic acid-d2

CAS Number: 1219798-75-0

This technical guide provides a comprehensive overview of 2-(4-Nonylphenoxy)acetic acid-d2, a deuterated derivative of 2-(4-Nonylphenoxy)acetic acid. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Core Compound Data

This compound is the deuterium-labeled version of 2-(4-Nonylphenoxy)acetic acid. Deuterium (B1214612) labeling is a common strategy in drug development to study the pharmacokinetic and metabolic profiles of compounds. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, potentially slowing down metabolism and altering the drug's half-life[1].

Quantitative Data Summary

The following tables summarize the key quantitative data for both the deuterated and non-deuterated forms of 2-(4-Nonylphenoxy)acetic acid.

| Property | Value | Reference |

| CAS Number | 1219798-75-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₇H₂₄D₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 280.40 g/mol | --INVALID-LINK-- |

| Melting Point | 92 - 95 °C | |

| Appearance | White to Off-White Solid | |

| Storage (Powder) | -20°C for 3 years | --INVALID-LINK-- |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | --INVALID-LINK-- |

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 3115-49-9 | [2][3] |

| Molecular Formula | C₁₇H₂₆O₃ | [2][3] |

| Molecular Weight | 278.39 g/mol | [3] |

| Melting Point | 95-97ºC | [2] |

| Boiling Point | 406.8 ± 20.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 140.1 ± 15.3 °C | [2] |

| Water Solubility | 0.04 mg/L | [4] |

| LogP | 6.05 | [2] |

Table 2: Properties of 2-(4-Nonylphenoxy)acetic acid (Non-deuterated)

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is via the Williamson ether synthesis, a well-established method for preparing ethers. This would involve the reaction of 4-nonylphenol (B119669) with a deuterated chloroacetic acid derivative.

Materials:

-

4-Nonylphenol

-

Chloroacetic acid-d2

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

Alkoxide Formation: In a round-bottom flask, dissolve 4-nonylphenol in an aqueous solution of sodium hydroxide with stirring to form the sodium 4-nonylphenoxide salt.

-

Nucleophilic Substitution: To the solution of sodium 4-nonylphenoxide, add chloroacetic acid-d2. The mixture is then heated under reflux for several hours to facilitate the Sₙ2 reaction.

-

Work-up and Extraction: After cooling, the reaction mixture is acidified with hydrochloric acid to protonate the carboxylic acid. The product is then extracted from the aqueous phase using diethyl ether.

-

Purification: The ether layer is washed with water and then with a saturated sodium bicarbonate solution to convert the carboxylic acid to its sodium salt, which is soluble in the aqueous layer. The aqueous layer is then separated and re-acidified with HCl to precipitate the crude this compound.

-

Final Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield the final, pure product.

Analytical Method for Quantification

A sensitive and specific method for the quantification of this compound in biological matrices would typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (e.g., from plasma):

-

Protein Precipitation: To a known volume of plasma, add a threefold volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

-

Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analyte.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Hypothetical):

-

LC Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

MS/MS Transitions: Monitor the transition of the deprotonated parent ion [M-H]⁻ to a characteristic product ion. For this compound, the parent ion would be at m/z 279.2, and a potential product ion could result from the loss of the carboxylic acid group. A second, confirmatory transition should also be monitored.

Signaling Pathways and Experimental Workflows

The non-deuterated parent compound, 2-(4-nonylphenoxy)acetic acid, is a metabolite of nonylphenol, a known endocrine disruptor. Endocrine disruptors can interfere with the body's hormonal systems, primarily by interacting with estrogen and androgen receptors. Therefore, it is highly probable that this compound would also exhibit endocrine-disrupting properties.

Estrogen Receptor Signaling Pathway

dot

Caption: Estrogen Receptor Signaling Pathway.

Androgen Receptor Signaling Pathway

dot

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow for In Vitro Endocrine Disruption Studies

References

An In-depth Technical Guide to the Synthesis of 2-(4-Nonylphenoxy)acetic acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 2-(4-Nonylphenoxy)acetic acid-d2, a deuterated analog of a significant metabolite of 4-nonylphenol (B119669). This document details the synthetic route, experimental protocols, and relevant biological context, including key signaling pathways. All quantitative data is summarized for clarity, and logical workflows are visualized using diagrams.

Introduction

2-(4-Nonylphenoxy)acetic acid is the primary metabolite of 4-nonylphenol, a compound of environmental and toxicological interest due to its endocrine-disrupting properties. The deuterated isotopologue, this compound, is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry. This guide outlines a robust synthetic approach to this labeled compound, predicated on the well-established Williamson ether synthesis.

Synthesis Pathway

The synthesis of 2-(4-Nonylphenoxy)acetic acid and its deuterated analog is most effectively achieved through a two-step process:

-

Preparation of the Alkylating Agent: Synthesis of the non-deuterated or deuterated bromoacetic acid.

-

Williamson Ether Synthesis: The O-alkylation of 4-nonylphenol with the prepared bromoacetic acid derivative.

The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Bromoacetic acid-d2

While commercially available from specialty chemical suppliers, the synthesis of bromoacetic acid-d2 can be accomplished from a deuterated starting material such as malonic acid-d4. The process involves bromination followed by decarboxylation.

Step 2: Williamson Ether Synthesis

The core of the synthesis is the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[1] In this case, 4-nonylphenol is deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of bromoacetic acid-d2 to form the desired ether linkage.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-(4-nonylphenoxy)acetic acid and its deuterated analog.

Materials and Equipment

-

4-Nonylphenol

-

Bromoacetic acid or Bromoacetic acid-d2

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Protocol 1: Synthesis of 2-(4-Nonylphenoxy)acetic acid (Non-deuterated)

This protocol is adapted from the well-established Williamson ether synthesis of similar phenolic acids.[2]

-

Deprotonation of 4-Nonylphenol:

-

In a round-bottom flask, dissolve 4-nonylphenol (1.0 eq) in a suitable solvent such as water or ethanol.

-

Add a stoichiometric equivalent of a strong base, such as sodium hydroxide (1.0 eq), and stir until the 4-nonylphenol is fully dissolved and has formed the sodium 4-nonylphenoxide salt.

-

-

O-Alkylation:

-

To the solution of sodium 4-nonylphenoxide, add bromoacetic acid (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) for 1-2 hours.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the reaction mixture with water.

-

Acidify the solution with 6M hydrochloric acid until it is acidic to litmus (B1172312) paper.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the product as its sodium salt.

-

Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like hot water or an ethanol/water mixture.

-

Protocol 2: Synthesis of this compound

This protocol is analogous to the non-deuterated synthesis, with the substitution of bromoacetic acid-d2 as the alkylating agent.

-

Deprotonation of 4-Nonylphenol:

-

Follow the same procedure as in Protocol 1 to generate sodium 4-nonylphenoxide.

-

-

O-Alkylation with Deuterated Reagent:

-

To the solution of sodium 4-nonylphenoxide, add bromoacetic acid-d2 (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) for 1-2 hours.

-

-

Work-up and Purification:

-

Follow the same work-up and purification procedure as described in Protocol 1.

-

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final products. Please note that the yields and spectroscopic data for the deuterated synthesis are estimated based on the non-deuterated synthesis due to a lack of specific literature values.

Table 1: Properties of Key Reagents

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number |

| 4-Nonylphenol | C₁₅H₂₄O | 220.35 | 84852-15-3 |

| Bromoacetic Acid | C₂H₃BrO₂ | 138.95 | 79-08-3 |

| Bromoacetic Acid-d2 | C₂HD₂BrO₂ | 140.96 | 61898-49-5 |

Table 2: Synthesis Data for 2-(4-Nonylphenoxy)acetic acid and its d2-analog

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number | Typical Yield (%) |

| 2-(4-Nonylphenoxy)acetic acid | C₁₇H₂₆O₃ | 278.39 | 3115-49-9 | 80-90% |

| This compound | C₁₇H₂₄D₂O₃ | 280.40 | 1219798-75-0 | 80-90% (estimated) |

Table 3: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |

| 2-(4-Nonylphenoxy)acetic acid | ~10.5 (br s, 1H, COOH), 7.1-6.8 (m, 4H, Ar-H), 4.6 (s, 2H, OCH₂), 2.6 (t, 2H, Ar-CH₂), 1.6-0.8 (m, 17H, nonyl chain) | ~175 (COOH), 157 (Ar-C-O), 130, 115 (Ar-C), 65 (OCH₂), 35, 32, 30, 29, 23, 14 (nonyl chain) | 278 [M]⁺ |

| This compound | ~10.5 (br s, 1H, COOH), 7.1-6.8 (m, 4H, Ar-H), 2.6 (t, 2H, Ar-CH₂), 1.6-0.8 (m, 17H, nonyl chain) (Note: signal at 4.6 ppm will be absent) | ~175 (COOH), 157 (Ar-C-O), 130, 115 (Ar-C), 65 (t, J(C-D) ≈ 22 Hz, OCD₂), 35, 32, 30, 29, 23, 14 (nonyl chain) | 280 [M]⁺ |

Biological Context and Signaling Pathways

2-(4-Nonylphenoxy)acetic acid is a biologically active molecule that interacts with several key signaling pathways. As a metabolite of nonylphenol, it is implicated in the endocrine-disrupting effects of its parent compound.

Cytochrome P450 Metabolism

Nonylphenol and its metabolites, including 2-(4-nonylphenoxy)acetic acid, undergo metabolism by the cytochrome P450 (CYP) enzyme system, which is a major pathway for the detoxification of xenobiotics.

Caption: Cytochrome P450 mediated metabolism of xenobiotics.

Estrogen and Androgen Receptor Signaling

2-(4-Nonylphenoxy)acetic acid has been shown to exhibit weak endocrine activity, including anti-androgenic and anti-estrogenic effects in vitro. This suggests an interaction with the estrogen receptor (ER) and androgen receptor (AR) signaling pathways.

Caption: Antagonistic interaction with the Estrogen Receptor signaling pathway.

Caption: Antagonistic interaction with the Androgen Receptor signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound. The described Williamson ether synthesis is a robust and high-yielding method. The provided protocols, data, and pathway diagrams should serve as a valuable resource for researchers in the fields of drug metabolism, toxicology, and analytical chemistry. The availability of the deuterated standard is critical for advancing our understanding of the environmental and biological impact of nonylphenol and its metabolites.

References

An In-depth Technical Guide to the Physical Characteristics of Deuterated Nonylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated nonylphenoxyacetic acid (specifically, 2-(4-Nonylphenoxy)acetic acid-d2) is a stable isotope-labeled version of nonylphenoxyacetic acid. The replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, makes it a valuable tool in various scientific disciplines, particularly in drug development and metabolic research.[1][2][3][][5] The increased mass of deuterium can alter the pharmacokinetic profile of a molecule, a phenomenon known as the kinetic isotope effect, which can lead to improved metabolic stability and a more favorable therapeutic profile.[3][] Furthermore, deuterated compounds are extensively used as internal standards in quantitative bioanalysis, such as mass spectrometry, to ensure the accuracy and precision of pharmacokinetic data.[1][3]

This technical guide provides a comprehensive overview of the known physical characteristics of deuterated nonylphenoxyacetic acid, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for the deuterated form, this guide also includes data for the non-deuterated analogue, which is expected to have very similar physical properties.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | MedChemExpress |

| CAS Number | 1219798-75-0 | MedChemExpress |

| Molecular Formula | C₁₇H₂₄D₂O₃ | MedChemExpress |

| Molecular Weight | 280.40 g/mol | MedChemExpress |

For comparison, the properties of the non-deuterated form are also presented.

| Property | Value | Source |

| Chemical Name | 2-(4-Nonylphenoxy)acetic acid | PubChem |

| CAS Number | 3115-49-9 | PubChem |

| Molecular Formula | C₁₇H₂₆O₃ | PubChem |

| Molecular Weight | 278.39 g/mol | PubChem |

| Appearance | Solid or liquid | Hunan Russell Chemicals Technology Co.,Ltd |

| Density | 1.017 g/cm³ | Biosynth |

Note: Physical properties such as melting point, boiling point, and solubility are expected to be very similar between the deuterated and non-deuterated forms. However, slight variations may exist due to the increased mass of deuterium.

Experimental Protocols

This section details the methodologies for determining key physical characteristics of deuterated nonylphenoxyacetic acid.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20°C per minute for a preliminary approximate measurement. For an accurate determination, the temperature is then raised slowly, at a rate of 1-2°C per minute, near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the solid is completely molten are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1°C).

Determination of Solubility

Solubility is a crucial parameter, especially in drug development, as it influences bioavailability.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide).

-

Procedure (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is expressed in units of mg/mL or mol/L.

Spectral Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structural elucidation and confirming deuteration.

Methodology:

-

Sample Preparation: 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: The absence or significant reduction of the signal corresponding to the protons at the deuterated positions confirms successful labeling. The chemical shifts of the remaining protons provide structural information.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum will show a signal at the chemical shift corresponding to the position of deuteration.

-

¹³C NMR: The carbon spectrum provides information about the carbon skeleton of the molecule.

b. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.

Methodology:

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), is used.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the molecular ion peak will be shifted by +2 mass units compared to the non-deuterated compound, confirming the presence of two deuterium atoms.

Signaling Pathways and Experimental Workflows

Application in Pharmacokinetic Studies

Deuterated compounds like nonylphenoxyacetic acid-d2 are instrumental in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.

Caption: Experimental workflow for a typical pharmacokinetic study using a deuterated compound.

Potential Interaction with PPARγ Signaling Pathway

Analogues of phenoxyacetic acid have been shown to act as partial agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in regulating adipogenesis, metabolism, and cell proliferation.[6] This suggests that nonylphenoxyacetic acid and its deuterated form may also interact with this pathway.

Caption: Simplified PPARγ signaling pathway potentially modulated by nonylphenoxyacetic acid.

References

2-(4-Nonylphenoxy)acetic acid-d2 material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). The safety and toxicological data presented are primarily based on the non-deuterated analogue, 2-(4-nonylphenoxy)acetic acid, and should be used as a close surrogate for handling 2-(4-nonylphenoxy)acetic acid-d2. Always consult the official SDS from the supplier before handling this chemical.

Chemical Identification and Physical Properties

This compound is the deuterium-labeled version of 2-(4-nonylphenoxy)acetic acid.[1] Deuterium labeling is often utilized in research, particularly in pharmacokinetic and metabolic studies, to trace the molecule's fate within a biological system.[1] The primary chemical and physical properties are expected to be nearly identical to its non-deuterated counterpart.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (4-n-Nonylphenoxy)acetic-2,2-d2 Acid, (4-n-Nonylphenoxy)acetic-α,α-d2 Acid[2] |

| CAS Number | 1219798-75-0[1][2] |

| Molecular Formula | C₁₇H₂₄D₂O₃[1] |

| Molecular Weight | 280.40 g/mol [1] |

Table 2: Physical and Chemical Properties of 2-(4-Nonylphenoxy)acetic acid (Non-Deuterated Analogue)

| Property | Value |

| Appearance | Clear liquid[3] |

| Melting Point | 95-97 °C[4] |

| Boiling Point | 406.8 ± 20.0 °C at 760 mmHg[4][5] |

| Density | 1.0 ± 0.1 g/cm³[4] |

| Flash Point | 140.1 ± 15.3 °C[4][5] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25 °C[4] |

| LogP | 6.05[4] |

Hazard Identification and Classification

The hazard classification for this compound is based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of its non-deuterated form.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3][6][7][8] |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[3][7][8] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[3][6][7][8] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage.[3][6][7][8] |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life.[3][6][7] |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects.[3] |

Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation Mark

-

GHS09: Environmental Hazard

Signal Word: Danger[3]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

Safe Handling and Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound.

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted before use to determine the appropriate PPE.

Toxicological Information and Experimental Protocols

The toxicological data is derived from studies on the non-deuterated 2-(4-nonylphenoxy)acetic acid.

Table 4: Summary of Toxicological Data

| Endpoint | Result | Species |

| Acute Oral Toxicity (LD50) | 1674 mg/kg body weight[8] | Rat[8] |

| Skin Corrosion/Irritation | Corrosive[8][9] | Rabbit[8][9] |

| Eye Irritation | Causes serious eye damage[8][9] | Rabbit[8][9] |

| Skin Sensitization | Positive (potential sensitizer)[8] | Guinea pig[8] |

| Genotoxicity | Not genotoxic in bacteria and mammalian cells in vitro[9] | - |

Experimental Protocol: Skin Corrosion Study (Rabbit)

This protocol is a summarized representation based on descriptions of studies conducted.[8][9]

-

Test Animals: Healthy young adult albino rabbits.

-

Procedure:

-

The chemical was applied to a small area of clipped skin on the back of the rabbits.

-

The application site was covered with a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the dressing was removed, and the skin was washed.

-

Observations for erythema and edema were made at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Experimental Protocol: Eye Irritation Study (Rabbit)

This protocol is a summarized representation based on descriptions of studies conducted.[8][9]

-

Test Animals: Healthy young adult albino rabbits.

-

Procedure:

-

A specified amount of the chemical was instilled into the conjunctival sac of one eye of each rabbit.

-

The other eye remained untreated and served as a control.

-

The eyes were examined for signs of irritation (redness, swelling, discharge, corneal and iridial effects) at regular intervals after instillation.

-

-

Results: The chemical caused damage to the cornea and iris, and corrosion of the conjunctiva, leading to a classification of serious eye damage.[8]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

Ecological Information

This compound is classified as very toxic to aquatic life with long-lasting effects.[3][6]

-

H410: Very toxic to aquatic life with long lasting effects.[3]

Avoid release to the environment.[3][6] Collect spillage.[6] All waste and contaminated materials must be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable tool for research, but it requires careful handling due to its hazardous properties, which are inferred from its non-deuterated analogue. The compound is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life.[3][6][7][8] Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper disposal methods, is mandatory to ensure the safety of laboratory personnel and the environment.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 1219798-75-0 CAS MSDS (4-NONYLPHENOXY-ACETIC ACID D2) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. (4-Nonylphenoxy)acetic acid | CAS#:3115-49-9 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. (p-Nonylphenoxy)acetic acid | C17H26O3 | CID 18380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. series.publisso.de [series.publisso.de]

Technical Guide to Commercial Sourcing and Application of 2-(4-Nonylphenoxy)acetic acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2-(4-Nonylphenoxy)acetic acid-d2, a deuterated internal standard crucial for the accurate quantification of its non-deuterated counterpart in various matrices. This document outlines key technical specifications from commercial suppliers, provides a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) applications, and explores the biological signaling pathways associated with the parent compound, nonylphenol.

Commercial Supplier and Technical Data

This compound is a specialized chemical primarily used as an internal standard in analytical chemistry. The following table summarizes the technical data for this compound from known commercial suppliers.

| Parameter | MedChemExpress (MCE) | C/D/N Isotopes |

| Product Name | This compound | (4-n-Nonylphenoxy)acetic-alpha,alpha-d2 Acid |

| Catalog Number | HY-W282887S | D-6492 |

| CAS Number | 1219798-75-0 | 1219798-75-0 |

| Molecular Formula | C₁₇H₂₄D₂O₃ | CH₃(CH₂)₈C₆H₄OCD₂COOH |

| Molecular Weight | 280.40 g/mol | 280.40 g/mol |

| Isotopic Enrichment | Not specified | 98 atom % D |

| Purity | Not specified | Not specified |

| Physical Form | Powder | Solid |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] | Store at room temperature.[2] |

| Intended Use | For research use only. Can be used as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3] | For research use only. |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of 2-(4-nonylphenoxy)acetic acid and its parent compound, nonylphenol, in biological and environmental samples. Its chemical and physical properties are nearly identical to the non-deuterated analyte, but its increased mass allows for differentiation by a mass spectrometer.[4][5][6] This co-elution and similar ionization behavior enable correction for variations in sample preparation and instrument response.[4][5][6]

Protocol: Quantification of 2-(4-Nonylphenoxy)acetic acid in Environmental Water Samples using HPLC-MS/MS

This protocol provides a general framework for the analysis of 2-(4-nonylphenoxy)acetic acid using its deuterated internal standard. Optimization will be required for specific sample matrices and instrumentation.

1. Preparation of Standards:

-

Prepare a stock solution of non-deuterated 2-(4-nonylphenoxy)acetic acid in methanol (B129727) at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

From the non-deuterated stock solution, prepare a series of calibration standards in a relevant concentration range (e.g., 0.1 ng/mL to 100 ng/mL) by serial dilution with a mixture of water and methanol.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 10 ng/mL) in the same solvent mixture.

2. Sample Preparation:

-

Collect water samples in amber glass bottles and store at 4°C.

-

To a 100 mL water sample, add a precise volume of the this compound working solution to achieve a final concentration of 10 ng/mL.

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering matrix components.[7]

-

Condition the C18 cartridge with methanol followed by deionized water.

-

Load the water sample onto the cartridge.

-

Wash the cartridge with a water/methanol mixture to remove polar impurities.

-

Elute the analyte and internal standard with methanol or acetonitrile (B52724).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase.

3. HPLC-MS/MS Analysis:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions:

-

2-(4-nonylphenoxy)acetic acid: Monitor the transition from the precursor ion (m/z 277.2) to a characteristic product ion.

-

This compound: Monitor the transition from the precursor ion (m/z 279.2) to the same product ion as the non-deuterated analyte.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 2-(4-nonylphenoxy)acetic acid in the environmental samples by applying the peak area ratio to the calibration curve.

Caption: Workflow for the quantification of 2-(4-nonylphenoxy)acetic acid using a deuterated internal standard.

Signaling Pathways

2-(4-Nonylphenoxy)acetic acid is a metabolite of nonylphenol, a known endocrine disruptor.[8] Research on nonylphenol has identified its interference with several key cellular signaling pathways. The deuterated form of its metabolite is essential for accurately studying its presence and effects.

TGF-β Signaling Pathway

Nonylphenol has been shown to stimulate the proliferation of certain cancer cells by inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway.[9] This pathway is a critical regulator of cell growth, differentiation, and apoptosis. The inhibitory effect of nonylphenol is mediated through the estrogen receptor (ER) and involves the downregulation of Smad3 phosphorylation and an increase in the expression of the inhibitory protein SnoN.[9]

Caption: Inhibition of the TGF-β signaling pathway by nonylphenol.

Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) Signaling

Nonylphenol can also activate the nuclear receptors CAR and PXR.[10] These receptors are crucial for the metabolism and detoxification of xenobiotics by regulating the expression of cytochrome P450 (CYP) enzymes, such as CYP2B and CYP3A.[10] This activation can alter the metabolic profile of other compounds and is a key aspect of nonylphenol's toxicological effects.

Caption: Activation of CAR/PXR signaling pathways by nonylphenol leading to xenobiotic metabolism.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 6. texilajournal.com [texilajournal.com]

- 7. Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-Nonylphenoxy)acetic acid | 3115-49-9 | FN70496 [biosynth.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Environmental Estrogen, Nonylphenol, Activates the Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-(4-Nonylphenoxy)acetic acid-d2 in Environmental Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the critical role of 2-(4-Nonylphenoxy)acetic acid-d2 (NPAA-d2) in environmental science. As a deuterated analog of 2-(4-Nonylphenoxy)acetic acid (NPAA), a significant degradation product of nonylphenol ethoxylates (NPEOs), NPAA-d2 serves as an indispensable internal standard for the accurate quantification of NPAAs in various environmental matrices. The widespread use of NPEOs in industrial and domestic products has led to their ubiquitous presence in the environment, where they degrade into more persistent and often more toxic metabolites, including the endocrine-disrupting nonylphenols and their carboxylated derivatives, the nonylphenoxyacetic acids.

This guide details the importance of monitoring these compounds and elucidates the analytical methodologies, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), where NPAA-d2 is employed to ensure data accuracy and reliability through isotope dilution techniques. Detailed experimental protocols for sample preparation and analysis are provided, alongside quantitative data to support methodological validation. Furthermore, this document includes essential visualizations, such as the degradation pathway of NPEOs and a typical analytical workflow, to facilitate a deeper understanding of the scientific principles and practical applications of this compound in environmental monitoring and research.

Introduction: The Environmental Significance of Nonylphenol Ethoxylate Metabolites

Nonylphenol ethoxylates (NPEOs) are a major class of non-ionic surfactants used extensively in detergents, emulsifiers, wetting agents, and other industrial applications.[1] Their large-scale production and subsequent release into wastewater streams result in their widespread distribution in aquatic and terrestrial ecosystems.[1] While NPEOs themselves are of environmental concern, their degradation products are often more persistent and toxic.

The primary degradation pathway of NPEOs involves the stepwise shortening of the ethoxylate chain, leading to the formation of short-chain NPEOs, nonylphenol (NP), and carboxylated derivatives, including 2-(4-Nonylphenoxy)acetic acid (NPAA) and other nonylphenoxyethoxycarboxylic acids (NPECs).[2][3][4] Nonylphenol is a well-known endocrine-disrupting compound, capable of mimicking the effects of estrogen and causing adverse reproductive and developmental effects in wildlife.[1] The carboxylated metabolites, such as NPAA, are also of significant concern due to their persistence and potential for bioaccumulation.

Given the environmental risks associated with these degradation products, accurate and sensitive analytical methods are crucial for monitoring their presence and concentrations in various environmental compartments, including water, sediment, and soil.

The Role of this compound as an Internal Standard

In analytical chemistry, particularly in trace analysis using techniques like LC-MS/MS, an internal standard is essential for accurate quantification. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. Isotopically labeled compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based methods.

The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of the isotopically labeled standard (NPAA-d2) to the sample prior to any sample preparation or analysis steps. The deuterated standard behaves almost identically to the native analyte (NPAA) throughout the extraction, cleanup, and chromatographic separation processes. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard.

By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the concentration of the analyte in the original sample can be determined with high accuracy and precision, as this ratio is unaffected by variations in sample recovery or matrix effects that can suppress or enhance the instrument's signal.

Key Advantages of Using this compound:

-

High Accuracy and Precision: Compensates for analyte loss during sample preparation and for matrix effects during analysis.

-

Similar Chemical and Physical Properties: Co-elutes with the native analyte, ensuring that it experiences the same analytical conditions.

-

Mass Spectrometric Differentiation: Easily distinguished from the native analyte by its higher mass-to-charge ratio (m/z).

Quantitative Data

The use of this compound as an internal standard is crucial for obtaining reliable quantitative data in environmental monitoring studies. The following tables summarize key properties of the standard and typical performance data from analytical methods for related compounds.

Table 1: Physicochemical Properties of 2-(4-Nonylphenoxy)acetic acid and its Deuterated Analog

| Property | 2-(4-Nonylphenoxy)acetic acid | This compound |

| CAS Number | 3115-49-9 | 1219798-75-0 |

| Molecular Formula | C₁₇H₂₆O₃ | C₁₇H₂₄D₂O₃ |

| Molecular Weight | 278.39 g/mol | 280.40 g/mol |

| Synonyms | 4-Nonylphenoxyacetic acid, NPAA | NPAA-d2 |

Data sourced from commercial supplier and database information.

Table 2: Typical Performance Data for the Analysis of Nonylphenol Ethoxylate Metabolites using Isotope Dilution LC-MS/MS

| Parameter | Water Matrix | Sediment/Soil Matrix |

| Typical Sample Volume/Mass | 100 - 500 mL | 1 - 10 g |

| Internal Standard Spiking Concentration | 50 - 200 ng/L | 10 - 50 ng/g |

| Extraction Method | Solid-Phase Extraction (SPE) | Pressurized Liquid Extraction (PLE) or Ultrasonic Extraction |

| SPE Sorbent | Polymeric Reversed-Phase (e.g., Oasis HLB) | N/A |

| Typical Recovery (%) | 70 - 110% | 60 - 100% |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | 0.1 - 1.0 ng/g |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L | 0.5 - 5.0 ng/g |

| Relative Standard Deviation (RSD) | < 15% | < 20% |

Note: This table represents typical values reported in the literature for the analysis of related nonylphenol compounds using isotope dilution LC-MS/MS. Specific values will vary depending on the exact methodology, instrumentation, and matrix.

Experimental Protocols

The following sections outline a typical experimental workflow for the analysis of 2-(4-Nonylphenoxy)acetic acid in environmental samples using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, acidify to a pH < 2 with a suitable acid (e.g., sulfuric or hydrochloric acid) and store at 4°C.

-

Internal Standard Spiking: To a known volume of the water sample (e.g., 250 mL), add a precise amount of this compound solution in a water-miscible solvent (e.g., methanol) to achieve a final concentration within the calibration range (e.g., 100 ng/L).

-

SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL). Condition the cartridge by passing methanol (B129727) (e.g., 5 mL) followed by deionized water (e.g., 5 mL) and finally sample-pH-adjusted deionized water (e.g., 5 mL). Do not allow the cartridge to go dry.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading the entire sample, wash the cartridge with a small volume of deionized water (e.g., 5 mL) to remove any interfering hydrophilic compounds.

-

Drying: Dry the cartridge by applying a vacuum for 10-20 minutes.

-

Elution: Elute the retained analytes with a suitable organic solvent. A common elution solvent is methanol or a mixture of methanol and another solvent like dichloromethane. Collect the eluate in a clean collection tube.

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with a modifier such as 0.1% formic acid or 5 mM ammonium (B1175870) acetate.

-

Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor and product ions for both 2-(4-Nonylphenoxy)acetic acid and its deuterated internal standard must be determined by direct infusion of the analytical standards. The following are hypothetical, yet plausible, transitions:

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-(4-Nonylphenoxy)acetic acid (NPAA) | 277.2 | [To be determined empirically] |

| This compound (NPAA-d2) | 279.2 | [To be determined empirically] |

Note: The exact MRM transitions, collision energies, and other MS parameters need to be optimized for the specific instrument being used.

Mandatory Visualizations

Degradation Pathway of Nonylphenol Ethoxylates

Caption: Aerobic and anaerobic degradation pathways of nonylphenol ethoxylates.

Analytical Workflow for NPAA in Environmental Samples

Caption: General workflow for the analysis of NPAA using an internal standard.

Synthesis of this compound

A potential synthetic pathway is the reaction of 4-nonylphenol (B119669) with a deuterated chloroacetic acid or a derivative thereof in the presence of a base. The deuterium (B1214612) atoms would be incorporated into the acetic acid moiety.

Caption: Plausible synthesis route for this compound.

Conclusion

This compound is a vital tool for environmental scientists and analytical chemists. Its use as an internal standard in isotope dilution LC-MS/MS methods enables the accurate and precise quantification of 2-(4-Nonylphenoxy)acetic acid, a key environmental metabolite of the widely used nonylphenol ethoxylate surfactants. The methodologies outlined in this guide provide a framework for the robust monitoring of this and other related environmental contaminants. As regulatory scrutiny of endocrine-disrupting compounds and their degradation products continues to grow, the demand for high-quality analytical standards like this compound and the reliable analytical methods they support will undoubtedly increase. This will be critical in assessing the extent of environmental contamination, understanding the fate and transport of these pollutants, and ultimately, in protecting ecosystem and human health.

References

Degradation Products of Nonylphenol Ethoxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of nonylphenol ethoxylates (NPEOs), a class of non-ionic surfactants widely used in industrial and consumer products. Due to their environmental persistence and the endocrine-disrupting properties of their degradation products, understanding their transformation pathways is of critical importance. This document details the aerobic and anaerobic degradation pathways, summarizes quantitative data on the formation of key metabolites, provides detailed experimental protocols for their analysis, and visualizes the core processes through diagrams.

Introduction to Nonylphenol Ethoxylate Degradation

Nonylphenol ethoxylates (NPEOs) are anthropogenic compounds that enter the environment primarily through industrial and municipal wastewater effluents.[1] In the environment, NPEOs undergo microbial degradation, which, contrary to breaking them down into harmless substances, often results in the formation of more persistent and toxic metabolites.[2] The primary degradation pathways involve the stepwise shortening of the hydrophilic ethoxylate chain, leading to the formation of short-chain NPEOs, and ultimately the more hydrophobic and estrogenic nonylphenol (NP).[3][4]

Under aerobic conditions, in addition to the shortening of the ethoxylate chain, oxidation can lead to the formation of carboxylated derivatives, namely nonylphenoxy ethoxycarboxylates (NPECs) and carboxyalkylphenoxy ethoxycarboxylates (CAPECs).[5][6] Anaerobic degradation, commonly occurring in sewage sludge and sediments, primarily proceeds through the de-ethoxylation pathway, resulting in a higher yield of nonylphenol.[7][8]

Key Degradation Products

The principal degradation products of NPEOs are categorized as follows:

-

Short-chain Nonylphenol Ethoxylates (SC-NPEOs): These include NP1EO and NP2EO, which are intermediates in the degradation process and are less biodegradable than the parent long-chain NPEOs.

-

Nonylphenol (NP): A persistent and bioaccumulative metabolite classified as an endocrine disruptor due to its ability to mimic estrogen.[2][9] It is formed under both aerobic and anaerobic conditions but is a major product of anaerobic degradation.[7]

-

Nonylphenoxy Carboxylic Acids (NPECs): Formed under aerobic conditions through the oxidation of the terminal ethoxylate group. NP1EC and NP2EC are common examples.

-

Carboxyalkylphenoxy Carboxylic Acids (CAPECs): These dicarboxylic acids result from the oxidation of both the ethoxylate chain and the alkyl chain under aerobic conditions.[5]

Quantitative Data on Degradation Products

The following tables summarize quantitative data on the concentration of NPEO degradation products observed in various environmental matrices and experimental setups.

Table 1: Concentration of NPEO Degradation Products in Wastewater and Sludge

| Sample Type | NP | NP1EO | NP2EO | NPECs | Reference |

| Municipal Wastewater Influent | 5 - 150 µg/L | 10 - 500 µg/L | 10 - 600 µg/L | 1 - 100 µg/L | [10] |

| Municipal Wastewater Effluent | 1 - 50 µg/L | 1 - 100 µg/L | 1 - 150 µg/L | 5 - 200 µg/L | [10] |

| Anaerobically Digested Sludge | up to 1 g/kg | - | - | - | [1] |

Table 2: Time-course of Anaerobic Degradation of NPEO in a Laboratory Batch Test

| Incubation Time (days) | NP2EO (% of total identified products) | NP1EO (% of total identified products) | NP (% of total identified products) | Reference |

| 7 | Major Product | Minor Product | Not Detected | [7] |

| 14 | Present | Predominant Metabolite | Detected | [7] |

| 21 | Minor Product | Minor Product | Main Species Detected | [7] |

| 35 | Minor Product | Minor Product | Main Species Detected | [7] |

Experimental Protocols

This section details a generalized experimental protocol for the analysis of NPEO degradation products in water samples, based on common methodologies cited in the literature.[10][11]

Sample Collection and Preparation

-

Collect water samples in amber glass bottles to prevent photodegradation.

-

Acidify the samples to a pH of 2 with hydrochloric acid to preserve the analytes.

-

Filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.

Solid-Phase Extraction (SPE) for Analyte Concentration

-

Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Load 500 mL of the filtered water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

-

Elute the analytes with 10 mL of a methanol/dichloromethane (50:50, v/v) mixture.

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase for analysis.

Analytical Determination by HPLC-MS/MS

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (HPLC-MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: linear gradient to 95% B

-

15-20 min: hold at 95% B

-

20.1-25 min: return to 20% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for each target analyte.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of NPEOs and a typical experimental workflow for their analysis.

Caption: Aerobic degradation pathway of Nonylphenol Ethoxylates.

Caption: Anaerobic degradation pathway of Nonylphenol Ethoxylates.

Caption: Experimental workflow for NPEO degradation product analysis.

References

- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. ukm.my [ukm.my]

- 5. Aerobic biodegradation studies of nonylphenol ethoxylates in river water using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence and Biodegradation of Nonylphenol in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of nonylphenol polyethoxylates and their degradation products in river water and sewage effluent by gas chromatography-ion trap (tandem) mass spectrometry with electron impact and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biodegradation of Polyethoxylated Nonylphenols - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Endocrine-Disrupting Effects of Nonylphenol and its Metabolites

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonylphenol (NP) and its precursor compounds, nonylphenol ethoxylates (NPEOs), are high-production-volume chemicals used as non-ionic surfactants in a wide array of industrial and consumer products.[1][2] The degradation of NPEOs in the environment and through metabolic processes leads to the formation of nonylphenol, a persistent, bioaccumulative, and toxic compound.[1][2][3] There is substantial scientific evidence classifying NP as an endocrine-disrupting chemical (EDC) due to its ability to interfere with the normal functioning of the endocrine system. This interference is primarily mediated through its structural similarity to endogenous hormones like 17β-estradiol, allowing it to interact with various nuclear receptors.[1][3] This document provides an in-depth technical overview of the endocrine-disrupting effects of nonylphenol and its metabolites, presenting quantitative data, detailing experimental protocols, and visualizing key pathways and processes.

Mechanisms of Endocrine Disruption

Nonylphenol exerts its endocrine-disrupting effects through multiple mechanisms of action, affecting estrogenic, androgenic, and thyroid pathways, among others.

Estrogenic Activity

The most well-characterized mechanism of NP is its action as a xenoestrogen.[1] It mimics the natural hormone 17β-estradiol, primarily by binding to and activating estrogen receptors (ERα and ERβ).[1][4] Although its binding affinity is significantly lower than that of estradiol (B170435) (estimated to be up to 100,000 times less potent), the high concentrations of NP found in the environment can be sufficient to elicit significant estrogenic responses.[1] This binding initiates a cascade of molecular events, including the transcription of estrogen-responsive genes, leading to physiological effects such as the feminization of aquatic organisms and altered reproductive functions.[1]

Anti-Androgenic and Other Receptor Interactions

In addition to its estrogenic effects, NP has been shown to act as an antagonist to the androgen receptor (AR).[5] This anti-androgenic activity can disrupt male reproductive development and function. Some studies have also noted a weak affinity for the progesterone (B1679170) receptor.[6] Furthermore, nonylphenol can activate the pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic and steroid hormone metabolism, suggesting a pathway by which NP can alter the metabolic clearance of endogenous hormones.[7]

Thyroid Hormone Disruption

Emerging evidence indicates that nonylphenol and its ethoxylates can disrupt the thyroid hormone system.[8][9] Studies have demonstrated that exposure to NP can lead to decreased levels of serum thyroid hormones (FT3 and FT4) and a corresponding increase in thyroid-stimulating hormone (TSH).[10] The proposed mechanism involves the antagonism of thyroid hormone receptor (TR) signaling, which plays a critical role in regulating metabolism, growth, and development.[8][9]

Disruption of Steroidogenesis

Nonylphenol can interfere with the synthesis of steroid hormones (steroidogenesis).[1] In vitro assays using the H295R human adrenal carcinoma cell line, which expresses the key enzymes for steroidogenesis, are used to detect the effects of chemicals on hormone production.[11] By altering the expression or activity of these enzymes, NP can disrupt the balance of sex hormones, further contributing to its reproductive toxicity.

Quantitative Data Presentation

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a basis for comparing the potency and effects of nonylphenol.

Table 1: Receptor Binding Affinity of Nonylphenol

| Receptor | Assay Type | Species/System | Ligand | Value | Unit | Reference |

| Estrogen Receptor (ER) | Relative Binding Affinity | Rainbow Trout | Estradiol | 5 x 10⁻⁵ | RBA | [1] |

| Estrogen Receptor (ER) | Competitive Binding (IC₅₀) | Rat Uterine Cytosol | [³H]-Estradiol | 2.4 - 4.7 | µM | [12] |

| Estrogen Receptor (ER) | Competitive Binding (IC₅₀) | Rat Uterine Cytosol | [³H]-Estradiol | 2.8 x 10⁻⁵ | M | [12] |

| Estrogen Receptor (ER) | Competitive Binding (Kᵢ) | Rat | [³H]-Estradiol | 0.05 - 65 | µM | [6] |

| Estrogen Receptor (ER) | In Silico Docking | Rat | Estradiol | -6.18 | kcal/mol | [13] |

| Progesterone Receptor (PR) | Competitive Binding (Kᵢ) | Rat | [³H]-Promegestone | 1.2 - 3.8 | µM | [6] |

Note: The 2.8 x 10⁻⁵ M IC₅₀ value is for the pure, unbranched 4-n-nonylphenol isomer, which shows lower affinity than the commercial mixture of branched isomers.[12]

Table 2: In Vivo Reproductive and Developmental Effects of Nonylphenol

| Species | Endpoint | Exposure Route/Duration | Effect Level (Value) | Effect Level (Unit) | Reference |

| Rat (prepubertal) | Uterotrophic Assay | Oral (3 days) | 25 - 100 | mg/kg | [6] |

| Rat (male) | ↓ Testosterone (B1683101), ↑ FSH, ↑ LH | Intraperitoneal (55 days) | 1 - 100 | µg/kg bw | [13] |

| Mouse (male) | ↓ Testis Weight, ↑ Epididymis Weight | Drinking Water (Chronic) | 50 | µg/L | [14] |

| Rat | Reproductive Toxicity (NOAEL) | Oral (>3.5 generations) | 13 | mg/kg/day | [15] |

Table 3: In Vivo Thyroid Disruption Effects of Nonylphenol

| Species | Endpoint | Exposure Route/Duration | Dose (mg/kg/day) | Observation | Reference |

| Rat | Serum Hormones | Gavage (15 days) | 40, 80, 200 | Dose-dependent ↓ FT3, ↓ FT4, ↑ TSH | [10] |

| Rat | Thyroid Histology | Gavage (15 days) | 80, 200 | Dilation of endoplasmic reticulum, mitochondrial damage | [10] |

Table 4: Toxicity of Nonylphenol to Aquatic Organisms

| Organism Type | Species | Endpoint | Value | Unit | Reference |

| Fish | General | Vitellogenin Induction | 10 | µg/L | [1] |

| Freshwater Amphipod | Hyalella azteca | Acute Toxicity (LC₅₀) | 20.7 | µg/L | [16] |

| Freshwater Fish | Pimephales promelas | Chronic Toxicity (LOEC) | 10.18 | µg/L | [16] |

| Freshwater Fish | Oncorhynchus mykiss | Chronic Growth Reduction (LOEC) | 10.3 | µg/L | [17] |

| Saltwater Fish | Pleuronectes americanus | Acute Toxicity (LC₅₀) | 17 | µg/L | [17][18] |

| Saltwater Fish | Cyprinodon variegatus | Acute Toxicity (LC₅₀) | 209.8 | µg/L | [18] |

Experimental Protocols

Detailed and standardized protocols are essential for assessing the endocrine-disrupting potential of chemicals. The Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) have established guidelines for many of these key assays.[11][19][20]

Estrogen Receptor (ER) Competitive Binding Assay (e.g., OECD 493)

This in vitro assay measures the ability of a test chemical to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

-

Principle: A fixed concentration of radiolabeled estradiol and ER-containing preparation (e.g., rat uterine cytosol) are incubated with varying concentrations of the test chemical (nonylphenol).

-

Methodology:

-

Preparation: Isolate ER from a suitable source, such as rat uterine cytosol or recombinant human ERα.

-

Incubation: Incubate the ER preparation, radiolabeled estradiol, and a range of concentrations of the test chemical until equilibrium is reached.

-

Separation: Separate receptor-bound from unbound radiolabeled estradiol using a technique like hydroxylapatite or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Analysis: Plot the percentage of bound radiolabel against the log concentration of the test chemical. Calculate the IC₅₀ (the concentration that inhibits 50% of specific binding) and the relative binding affinity (RBA) compared to a reference estrogen.

-

Uterotrophic Assay in Rodents (OECD 440)

This short-term in vivo screening assay assesses the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.

-